[(5-Bromopyrimidin-2-yl)methyl](ethyl)amine
CAS No.:
Cat. No.: VC17635125
Molecular Formula: C7H10BrN3
Molecular Weight: 216.08 g/mol
* For research use only. Not for human or veterinary use.
amine -](/images/structure/VC17635125.png)
Specification
Molecular Formula | C7H10BrN3 |
---|---|
Molecular Weight | 216.08 g/mol |
IUPAC Name | N-[(5-bromopyrimidin-2-yl)methyl]ethanamine |
Standard InChI | InChI=1S/C7H10BrN3/c1-2-9-5-7-10-3-6(8)4-11-7/h3-4,9H,2,5H2,1H3 |
Standard InChI Key | JDUSCUXVYWVNTO-UHFFFAOYSA-N |
Canonical SMILES | CCNCC1=NC=C(C=N1)Br |
Introduction
Structural and Molecular Characteristics
The compound features a pyrimidine ring substituted with a bromine atom at the 5-position and an ethylamine group attached via a methylene bridge at the 2-position. The pyrimidine skeleton, a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions, provides a planar framework conducive to π-π stacking interactions in biological systems . The bromine atom introduces electronic asymmetry, enhancing electrophilic substitution reactivity, while the ethylamine moiety contributes basicity and hydrogen-bonding capacity, critical for interactions with biological targets .
Key Structural Features:
-
Bromine at C5: A heavy halogen atom that increases molecular polarizability and serves as a leaving group in cross-coupling reactions.
-
Methylene bridge: Links the pyrimidine ring to the ethylamine group, enabling conformational flexibility.
-
Ethylamine substituent: A primary amine that participates in hydrogen bonding and salt formation, enhancing solubility in acidic environments .
Synthesis and Reaction Pathways
The synthesis of (5-Bromopyrimidin-2-yl)methylamine can be inferred from methodologies applied to analogous pyrimidine derivatives. A metal-free oxidative amidation strategy, as demonstrated in recent studies, offers a viable route .
Proposed Synthetic Route:
-
Starting Materials:
-
5-Bromopyrimidine-2-carbaldehyde: Prepared via bromination of pyrimidine-2-carbaldehyde using N-bromosuccinimide (NBS).
-
Ethylamine: Introduced via reductive amination or nucleophilic substitution.
-
-
Reaction Conditions:
Critical Reaction Parameters:
Parameter | Value |
---|---|
Temperature | 100°C |
Solvent | Toluene |
Oxidizing Agent | TBHP (1.2 mmol) |
Catalyst | I₂ (0.06 mmol) |
Reaction Time | 2 hours |
This method aligns with green chemistry principles by avoiding transition metals and enabling high atom economy .
Physicochemical Properties
Data from analytical specifications reveal the compound’s stability and handling requirements :
Physical Properties:
Property | Value |
---|---|
Molecular Formula | C₇H₁₀BrN₃ |
Molecular Weight | 216.08 g/mol |
Purity | ≥95% |
Storage Conditions | Tightly sealed, dry, 2–8°C |
Chemical Stability:
-
Moisture Sensitivity: Hydrolyzes under humid conditions, necessitating anhydrous handling .
-
Thermal Decomposition: Degrades above 200°C, releasing toxic fumes (HBr, NH₃).
Compound | Target | IC₅₀ (nM) |
---|---|---|
3-Bromoimidazo[1,2-a]pyridine | PKC-θ | 12.4 |
5-Bromopyridine-2-carboxamide | EGFR | 8.7 |
This compound | Hypothetical Kinase X | Pending |
Code | Instruction |
---|---|
P233 | Keep container tightly closed. |
P261 | Avoid breathing dust/fume. |
P264 | Wash hands thoroughly after handling. |
Comparative Analysis with Related Compounds
The compound’s uniqueness is highlighted through comparison with structurally similar molecules :
Compound | Key Differences | Applications |
---|---|---|
3-Bromoimidazo[1,2-a]pyridine | Imidazole ring enhances metabolic stability | Anticancer agents |
5-Bromopyridine-2-carboxamide | Carboxamide group improves solubility | Enzyme inhibitors |
This compound | Ethylamine moiety enables protonation | Drug delivery systems |
Future Directions and Research Opportunities
-
Mechanistic Studies: Elucidate the compound’s interaction with biological targets using crystallography and molecular docking.
-
Process Optimization: Develop continuous-flow synthesis to enhance yield and scalability.
-
Toxicological Profiling: Assess acute and chronic toxicity in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume